

binding energy comparison phenyl vinyl ether vs ethene methanol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Phenyl vinyl ether

CAS No.: 766-94-9

Cat. No.: S588992

[Get Quote](#)

Quantitative Data Comparison

The table below summarizes available experimental and computational data for noncovalent interactions in molecular complexes.

Complex	Experimental Method	Primary Binding Motif & Preference	Binding Energy / Stabilization Data	Key Observables
Phenyl Vinyl Ether (PVE)...Methanol [1]	FTIR, Rotational (MW), and IR/UV spectroscopy in molecular beams; Quantum-chemical calculations	OH...O ether (most stable). A less stable OH...π (phenyl) isomer also detected [1].	Theoretical calculations required ; Correct energetic order challenging, succeeded with local coupled cluster (LCCSD(T0)-F12) method [1].	IR: OH-stretching frequency red-shift. MW: Precise rotational constants for structure determination [1].

Complex	Experimental Method	Primary Binding Motif & Preference	Binding Energy / Stabilization Data	Key Observables
Ethene...Methanol [1]	Jet FTIR spectroscopy (from literature)	OH...π (involving the C=C double bond) [1].	Weak hydrogen bond ; Small OH-stretching red-shift; Low binding energy (reflected in calculations) [1].	IR: Small OH-stretching frequency red-shift [1].
Methyl Vinyl Ether (Radicals) [2] [3]	Computational Thermodynamics (CBS-Q, CBS-APNO, G3 methods)	C-O Bond Dissociation Energies (BDEs) for the covalent bonds in the monomer.	BDEs for O-CH ₃ , C-OCH ₃ , etc., are ~3 kcal/mol weaker than in aromatic analogues (e.g., methyl phenyl ether) [2] [3].	Intramolecular covalent bond strength, relevant for fragmentation patterns.

Detailed Experimental Protocols

The following methodologies were used to obtain the data for the **Phenyl Vinyl Ether**-Methanol complex [1]:

Supersonic Jet Fourier-Transform Infrared (FTIR) Spectroscopy

- **Objective:** To record vibrationally resolved spectra of the complexes in the OH-stretching region.
- **Workflow:**
 - **Sample Preparation:** PVE and methanol are placed in separate cooled saturators, diluted in helium carrier gas (<0.1% concentration), and premixed.
 - **Expansion:** The gas mixture is expanded into a vacuum through a narrow slit nozzle (600 × 0.2 mm²) using a pulsed valve, creating a cold molecular beam where weakly bound complexes form.

- **Data Acquisition:** IR light from a synchronized spectrometer probes the complexes. Spectra are obtained by co-adding hundreds of pulses to improve the signal-to-noise ratio.

IR/UV Double Resonance Spectroscopy

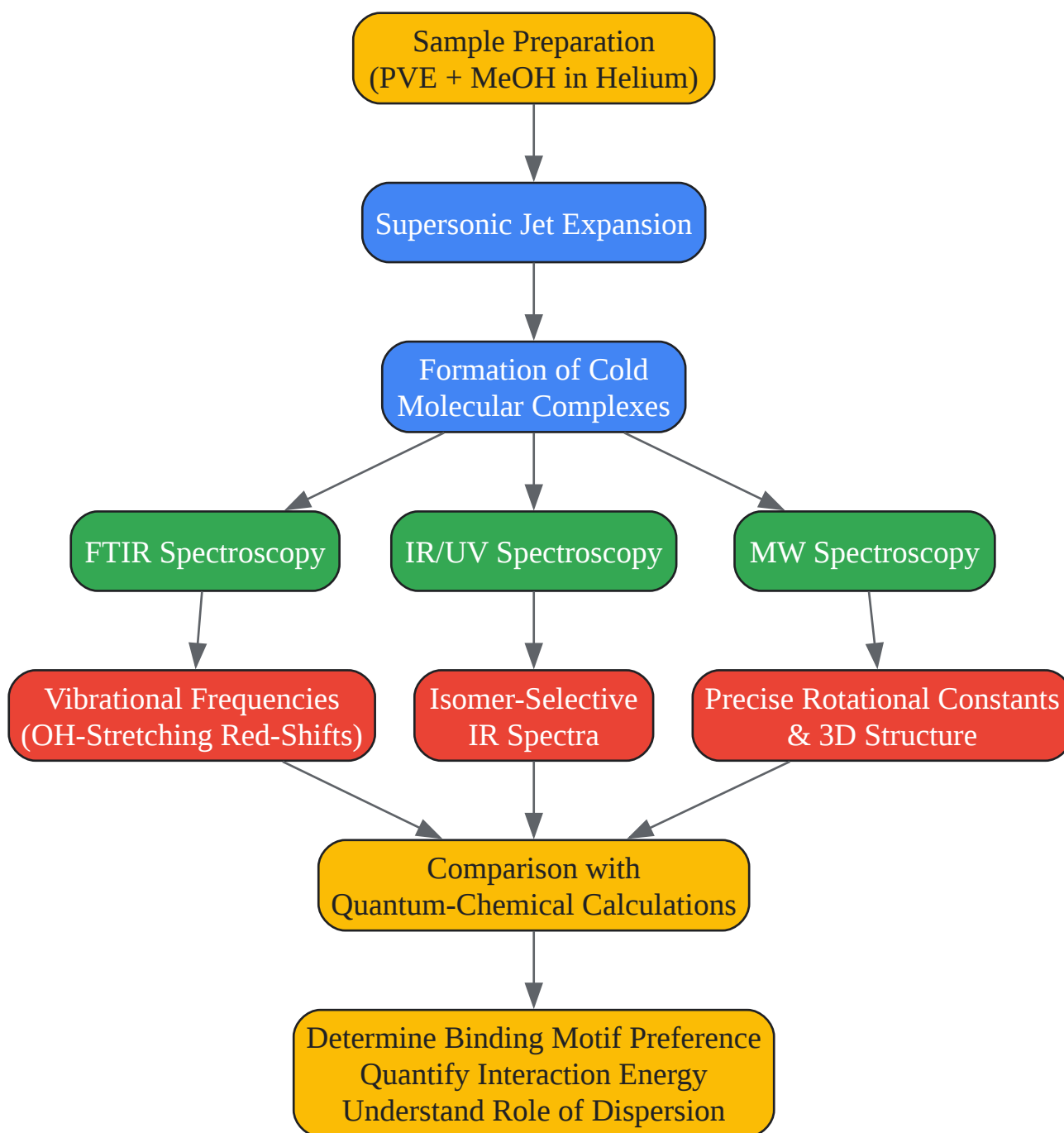
- **Objective:** To achieve mass- and isomer-selective vibrational spectroscopy.
- **Workflow:**
 - **IR/R2PI (Resonance-Enhanced Two-Photon Ionization):** An IR laser pulse excites the complex's vibrations. A delayed UV laser pulse resonantly ionizes the complex if the IR photon was absorbed. The ion signal is monitored as a function of IR wavelength, providing an IR spectrum for a specific complex mass.
 - **UV/IR/UV:** A UV laser prepares a specific isomer in its electronically excited state (S_1). A subsequent IR laser depletes the population of this isomer if it vibrationally excites it. A second UV laser then probes the resulting population change. This technique helps discriminate between different structural isomers.

Chirped-Pulse Fourier-Transform Microwave (CP-FTMW) Spectroscopy

- **Objective:** To determine the precise three-dimensional structure of the complex in its electronic ground state by measuring its rotational transition frequencies.
- **Workflow:**
 - **Expansion:** The molecular beam is expanded into a high-vacuum chamber.
 - **Excitation:** A short, broadband "chirped" microwave pulse (2–8 GHz) excites all rotational transitions of the complexes within its bandwidth.
 - **Detection:** The subsequent coherent microwave emission from the molecules (free induction decay) is recorded over time.
 - **Analysis:** A Fourier transform of the time-domain signal yields a frequency-domain rotational spectrum. Precise rotational constants are extracted from line frequencies, allowing for structural determination.

Research Workflow Diagram

The diagram below illustrates how these techniques work together to characterize molecular complexes.



[Click to download full resolution via product page](#)

Key Research Findings

- **Binding Motif Preference:** For **Phenyl Vinyl Ether**, the oxygen atom is a superior hydrogen bond acceptor compared to its π -systems. The **OH \cdots O ether** motif is more stable than **OH \cdots π** docking to either the phenyl or vinyl moieties [1].

- **Role of London Dispersion:** Sophisticated local coupled-cluster calculations were necessary to correctly predict the energetic order of isomers. These methods allowed for the quantification and visualization of **London dispersion forces**, which are crucial for understanding the docking preferences in this system [1].
- **Theoretical Challenge:** The PVE-MeOH system proved to be a challenging benchmark for computational methods, highlighting that correct prediction of weak interaction balances requires high-level theory [1].

Interpretation Guide for Researchers

- **IR Red-Shifts:** A larger shift in the methanol OH-stretching frequency upon complex formation indicates a stronger hydrogen bond.
- **Binding Energy:** This is the energy required to separate the complex into its monomers. A more negative value indicates a more stable complex.
- **Bond Dissociation Energy (BDE) vs. Binding Energy:** The BDE typically refers to the energy required to break a **covalent bond** (e.g., C-O in an ether), while the binding energy discussed here is for the formation and cleavage of **noncovalent interactions** (e.g., hydrogen bonds) [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. The phenyl vinyl ether–methanol complex: a model system ... [pmc.ncbi.nlm.nih.gov]
2. (PDF) Thermodynamic Properties (Enthalpy, Bond Energy ... [academia.edu]
3. Thermodynamic properties (enthalpy, bond energy ... [pubmed.ncbi.nlm.nih.gov]
4. Bond-dissociation energy [en.wikipedia.org]

To cite this document: Smolecule. [binding energy comparison phenyl vinyl ether vs ethene methanol]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b588992#binding-energy-comparison-phenyl-vinyl-ether-vs-ethene-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com